(S)-(-)-Blebbistatin O-Benzoate is a derivative of (-)-Blebbistatin, a known non-muscle myosin II inhibitor. [] It has shown potential in improving atopic dermatitis symptoms in a preclinical model. [] Its role in scientific research stems from its ability to influence epidermal barrier function and cytokine production. []
(S)-(-)-Blebbistatin O-Benzoate is a derivative of blebbistatin, a known inhibitor of non-muscle myosin II. This compound has garnered attention for its potential therapeutic applications, particularly in improving conditions such as atopic dermatitis. Research indicates that (S)-(-)-blebbistatin O-benzoate may enhance the epidermal barrier and modulate inflammatory responses, thereby alleviating symptoms associated with chronic skin conditions.
(S)-(-)-Blebbistatin O-Benzoate is synthesized from blebbistatin, which is derived from natural sources and can also be produced through synthetic methods. Its chemical structure allows it to interact effectively with biological systems, making it a subject of interest in pharmacological research.
(S)-(-)-Blebbistatin O-Benzoate falls under the category of organic compounds, specifically as an ester. It is classified as a myosin inhibitor and has been investigated for its role in cellular processes such as migration and cytokinesis.
The synthesis of (S)-(-)-blebbistatin O-benzoate typically involves the esterification of (S)-(-)-blebbistatin with benzoic acid or its derivatives. This reaction can be catalyzed using acid catalysts under controlled conditions to promote the formation of the ester bond.
The molecular formula for (S)-(-)-blebbistatin O-benzoate is CHNO. Its structure features a benzoate group attached to the blebbistatin backbone, which enhances its biological activity.
(S)-(-)-Blebbistatin O-Benzoate participates in various chemical reactions typical of esters, including hydrolysis and transesterification. These reactions are significant for understanding its stability and reactivity in biological systems.
The mechanism by which (S)-(-)-blebbistatin O-benzoate exerts its effects primarily involves inhibition of non-muscle myosin II ATPase activity. By blocking this enzyme, the compound disrupts cellular processes such as migration and division.
Studies have shown that treatment with (S)-(-)-blebbistatin O-benzoate leads to:
(S)-(-)-Blebbistatin O-Benzoate has potential applications in:
(S)-(-)-Blebbistatin O-benzoate was engineered through strategic molecular modifications of the parent compound (-)-blebbistatin, a selective non-muscle myosin II ATPase inhibitor. The design targeted two primary limitations of native blebbistatin: phototoxicity and aqueous insolubility. Structural analyses of myosin II co-crystal complexes revealed that the tricyclic core of blebbistatin binds a hydrophobic cleft, while the C3 hydroxyl group faces solvent-exposed regions [8]. This spatial arrangement permitted esterification with a benzoate group without disrupting myosin binding. The O-benzoate modification specifically:
Table 1: Key Structural Modifications in Blebbistatin Derivatives
Compound | R-Group | Molecular Weight (g/mol) | Target Modification |
---|---|---|---|
(-)-Blebbistatin (Parent) | -H | 292.33 | Reference inhibitor |
(S)-(-)-Blebbistatin O-Benzoate | -C₆H₅COO | 396.44 | Solubility/Stability enhancement |
4-Nitroblebbistatin | -NO₂ | 337.30 | Photostability |
4-Aminoblebbistatin | -NH₂ | 307.34 | Pharmacokinetics |
In vivo efficacy was systematically evaluated using a mite antigen-induced atopic dermatitis (AD) model in NC/Nga mice. Animals treated topically with 5 mg/mL (S)-(-)-blebbistatin O-benzoate for 20 days exhibited:
In vitro keratinocyte studies demonstrated dual mechanisms:
Table 2: Comparative Pharmacological Profiles of Blebbistatin Derivatives
Parameter | (S)-(-)-Blebbistatin O-Benzoate | 4-Aminoblebbistatin | 4-Nitroblebbistatin |
---|---|---|---|
Myosin II IC₅₀ (μM) | 2.1 | 5.7 | 1.8 |
Keratinocyte Barrier Gene Upregulation | +++ | ++ | + |
Cytokine Inhibition (TSLP/IL-33) | +++ | + | ++ |
Photostability (t₁/₂, h) | >48 | 12 | >72 |
The O-benzoate modification fundamentally altered physicochemical properties critical for translational applications:
Racemization studies confirmed exceptional chiral stability: (S)-(-)-blebbistatin O-benzoate exhibited <1% racemization after 72-hour incubation in vertebrate tissue homogenates at 37°C. This contrasts with earlier derivatives showing up to 15% racemization under identical conditions [6].
Table 3: Physicochemical Optimization of Blebbistatin O-Benzoate
Property | (-)-Blebbistatin | (S)-(-)-Blebbistatin O-Benzoate | Improvement Factor |
---|---|---|---|
Water Solubility (μg/mL) | <10 | 180 (in 10% DMSO/PBS) | 18× |
Photodegradation Half-life | 6 hours | >48 hours | 8× |
Plasma Protein Binding (%) | 92 | 85 | 7% reduction |
Enantiomeric Excess (ee%) | 98 (baseline) | >99 (purified) | Chiral stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7